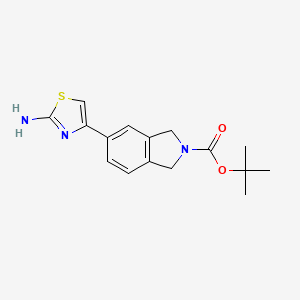
tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate is a compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate can be achieved through various synthetic routes. One common method involves the esterification of isoindoline-2-carboxylic acid with tert-butyl alcohol under appropriate reaction conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The 2-aminothiazole moiety is known to exhibit various biological activities by interacting with enzymes and receptors involved in critical cellular processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects such as anticancer or antimicrobial activity .
Comparison with Similar Compounds
tert-Butyl 5-(2-aminothiazol-4-yl)isoindoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-hydroxyisoindoline-2-carboxylate: This compound has a hydroxyl group instead of the 2-aminothiazole moiety and exhibits different chemical and biological properties.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: This compound contains a boronate ester group and is used in different synthetic applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to other isoindoline derivatives .
Properties
Molecular Formula |
C16H19N3O2S |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl 5-(2-amino-1,3-thiazol-4-yl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C16H19N3O2S/c1-16(2,3)21-15(20)19-7-11-5-4-10(6-12(11)8-19)13-9-22-14(17)18-13/h4-6,9H,7-8H2,1-3H3,(H2,17,18) |
InChI Key |
RTQZTNNMDZADHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


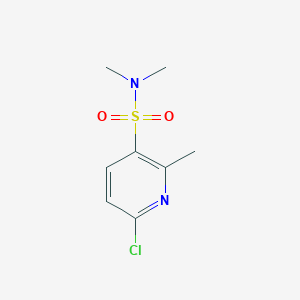
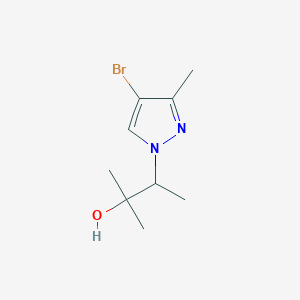
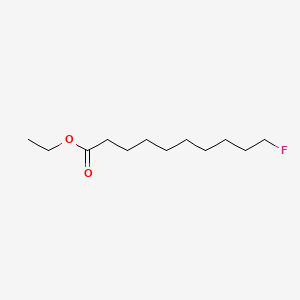

![2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B12997457.png)
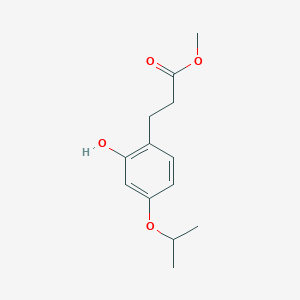
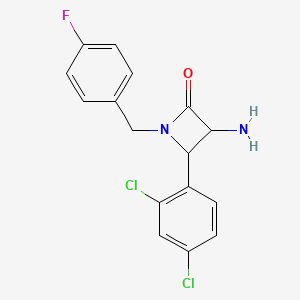
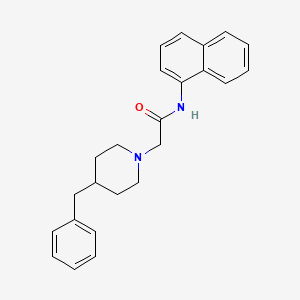
![5-Chloro-3-methyl-7-(trifluoromethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12997484.png)
![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-one](/img/structure/B12997501.png)
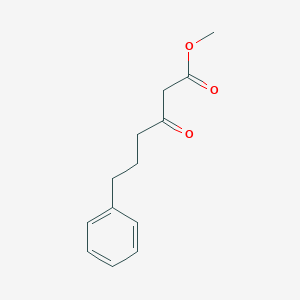
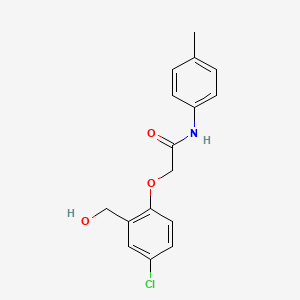
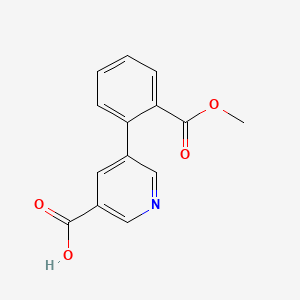
![(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12997513.png)
